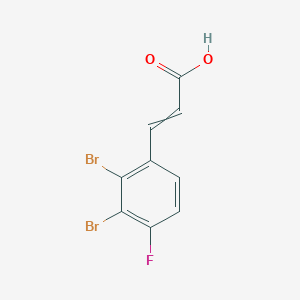

2,3-Dibromo-4-fluorocinnamic acid

Description

Contextualization within Halogenated Cinnamic Acid Derivatives Research

Cinnamic acid and its derivatives are a well-established class of compounds, recognized for their presence in natural products and their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. rsc.orgsharif.edu The introduction of halogen atoms onto the cinnamic acid scaffold significantly modulates its electronic and lipophilic properties, often leading to enhanced biological efficacy or novel reactivity. rsc.org Research into halogenated cinnamic acid derivatives has explored how the type, number, and position of halogen substituents influence their pharmacological profiles. For instance, studies have shown that the position of a chlorine or fluorine atom on the phenyl ring can have a significant effect on the bioactivity and selectivity of these compounds as enzyme inhibitors. google.com

2,3-Dibromo-4-fluorocinnamic acid is a synthetic member of this family, characterized by bromine atoms on the acrylic acid side chain and a fluorine atom on the phenyl ring. The synthesis of such polyhalogenated cinnamic acids can be approached through methods like the reaction of diazonium salts from polyhalogenated anilines with acrylic acid derivatives in the presence of a palladium catalyst. csub.edu Another fundamental reaction is the electrophilic addition of bromine across the double bond of a substituted cinnamic acid. rsc.orgprepchem.com The preparation of 2,3-dibromo-3-phenylpropanoic acid from cinnamic acid via bromination is a classic example of this type of transformation. prepchem.comnih.gov

Significance of Polyhalogenation in Advanced Organic Synthesis and Chemical Biology Research

Polyhalogenated compounds, which contain multiple halogen atoms, are of significant interest in both organic synthesis and chemical biology. prepchem.comnih.gov In synthesis, the presence of multiple halogens offers a versatile platform for further functionalization. For example, the differential reactivity of various carbon-halogen bonds can be exploited to selectively introduce other chemical groups. Furthermore, polyhalogenated intermediates are crucial in the synthesis of complex molecules, including agrochemicals and pharmaceuticals. csub.edu

From a chemical biology perspective, polyhalogenation can dramatically alter the interaction of a molecule with biological targets. The introduction of halogens can increase a compound's metabolic stability, enhance its binding affinity to proteins, and improve its membrane permeability. These properties are highly desirable in the development of new therapeutic agents. However, it is also important to note that some polyhalogenated compounds have raised environmental and health concerns due to their persistence and potential toxicity. nih.gov

Current Research Frontiers and Prospective Directions in this compound Studies

While specific studies focusing exclusively on this compound are not widely reported in publicly available literature, its structure suggests several promising avenues for future research. One potential area of exploration is its use as a precursor in the synthesis of novel heterocyclic compounds or other complex organic molecules. The dibromo- and fluoro-substituents provide multiple reactive sites for various cross-coupling and substitution reactions.

Furthermore, the biological activity of this compound remains an untapped area of investigation. Drawing parallels from other halogenated cinnamic acids, it could be screened for a range of pharmacological activities, including as an antimicrobial, anticancer, or enzyme inhibitory agent. The combination of bromine and fluorine atoms may lead to unique biological properties that are not observed in mono- or di-halogenated analogues. Future research could involve the synthesis of a library of related compounds and their systematic evaluation in various biological assays to establish structure-activity relationships. This could pave the way for the development of new lead compounds in drug discovery.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1807410-57-6 |

|---|---|

Molecular Formula |

C9H5Br2FO2 |

Molecular Weight |

323.94 g/mol |

IUPAC Name |

3-(2,3-dibromo-4-fluorophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H5Br2FO2/c10-8-5(2-4-7(13)14)1-3-6(12)9(8)11/h1-4H,(H,13,14) |

InChI Key |

MUPQXOMCQHIADM-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1C=CC(=O)O)Br)Br)F |

Canonical SMILES |

C1=CC(=C(C(=C1C=CC(=O)O)Br)Br)F |

Origin of Product |

United States |

Exploration of Chemical Reactivity and Transformation Pathways of 2,3 Dibromo 4 Fluorocinnamic Acid

Electrophilic and Nucleophilic Reactions at the Cinnamic Acid Moiety

The reactivity of 2,3-Dibromo-4-fluorocinnamic acid is significantly influenced by the interplay between its alkenyl double bond and the carboxylic acid functionality. These two features of the cinnamic acid core are prime sites for a variety of chemical transformations.

Addition Reactions Across the Alkenyl Double Bond

The carbon-carbon double bond in the cinnamic acid framework is susceptible to electrophilic addition reactions. libretexts.orgyoutube.comlibretexts.org In these reactions, the electron-rich pi bond of the alkene acts as a nucleophile, attacking an electrophilic species. youtube.com This process typically involves the breaking of the pi bond and the formation of two new sigma bonds. libretexts.org For instance, the reaction of trans-cinnamic acid with bromine leads to the formation of 2,3-dibromo-3-phenylpropanoic acid. csub.edu This reaction proceeds through a cyclic bromonium ion intermediate, resulting in the anti-addition of the two bromine atoms across the double bond. csub.edu

The stereochemical outcome of such additions is of significant interest. The addition of bromine to trans-cinnamic acid is a stereospecific reaction. csub.edursc.org Depending on the starting stereoisomer of the cinnamic acid, different stereoisomers of the resulting dibromo product can be formed. For example, the enantiomeric pair (2R,3S)- and (2S,3R)-2,3-dibromo-3-phenylpropanoic acid have the same melting point of 204 °C, while the other enantiomeric pair, (2S,3S)- and (2R,3R)-2,3-dibromo-3-phenylpropanoic acid, melt at 95 °C. csub.edu

Furthermore, the presence of substituents on the aromatic ring can influence the reactivity of the double bond. While specific studies on this compound are not abundant, the general principles of electrophilic addition suggest that the electron-withdrawing nature of the halogen substituents would likely decrease the nucleophilicity of the double bond, potentially affecting reaction rates.

Reactivity of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is a versatile functional group that can undergo a range of nucleophilic acyl substitution reactions, most notably esterification and amidation.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This reaction is a cornerstone of organic synthesis, allowing for the protection of the carboxylic acid group or the modification of the compound's physical and biological properties.

Amidation , the reaction of the carboxylic acid with an amine to form an amide, is another fundamental transformation. researchgate.net This reaction often requires the use of coupling agents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. analis.com.my The choice of solvent and reaction conditions can significantly impact the yield and purity of the resulting amide. analis.com.my For instance, the amidation of cinnamic acid with diethylamine (B46881) has been successfully carried out using boric acid as a catalyst under ultrasonic irradiation, yielding N,N-diethyl cinnamamide. researchgate.net

Transformations Involving Aromatic Halogen Substituents (Bromine and Fluorine)

The presence of two bromine atoms and a fluorine atom on the aromatic ring of this compound opens up a rich area of chemical transformations, particularly through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are highly applicable to aryl halides. chemie-brunschwig.ch The bromine substituents on the this compound are particularly amenable to these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org The Suzuki coupling is known for its mild reaction conditions and the low toxicity of the boron-containing reagents. chemie-brunschwig.chorganic-chemistry.org It is widely used for the synthesis of biaryls and can tolerate a wide range of functional groups. youtube.comresearchgate.net The reactivity of aryl halides in Suzuki couplings generally follows the order I > Br > Cl > F, making the bromine atoms in this compound prime candidates for selective coupling.

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide, also catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups. uwindsor.ca However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium. youtube.comorganic-chemistry.org A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions. organic-chemistry.org This method is effective for coupling with a broad range of aryl bromides and chlorides, even those that are sterically hindered or electronically demanding. nih.govacs.org

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Palladium | Mild conditions, low toxicity of reagents. chemie-brunschwig.chorganic-chemistry.org |

| Stille | Organotin (stannane) | Palladium | Tolerates many functional groups, but tin reagents are toxic. organic-chemistry.orguwindsor.ca |

| Negishi | Organozinc | Palladium or Nickel | High reactivity of organozinc reagents, broad substrate scope. organic-chemistry.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution Reactivity

While less common for simple aryl halides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The two bromine atoms and the fluorine atom on the aromatic ring of this compound are electron-withdrawing, which could potentially facilitate SNAr reactions.

The mechanism of SNAr typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org The rate of these reactions is influenced by the nature of the leaving group (halide) and the strength of the nucleophile. Generally, the ease of displacement of halogens in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of the trend seen in many other reaction types. This suggests that the fluorine atom in this compound could be the most susceptible to nucleophilic attack, provided the conditions are suitable for an SNAr mechanism.

Photoreactivity and Solid-State Transformations

Cinnamic acids and their derivatives are well-known for their photoreactivity, particularly their ability to undergo [2+2] cycloaddition reactions in the solid state. acs.org This reactivity is highly dependent on the crystal packing of the molecules.

According to Schmidt's topochemical principles, for a solid-state [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å). acs.orgbilkent.edu.tr The crystal structure of different polymorphs of a given cinnamic acid derivative can either facilitate or inhibit this photoreaction. For instance, trans-cinnamic acid exists in different polymorphic forms (α and β), which exhibit different photoreactivities. rsc.org

The irradiation of crystalline cinnamic acids can lead to the formation of cyclobutane (B1203170) derivatives, such as truxillic and truxinic acids. buffalo.edu The specific stereochemistry of the photoproduct is dictated by the arrangement of the monomer units in the crystal lattice. acs.org The photodimerization can be highly selective, often yielding a single stereoisomer of the cyclobutane product. rsc.org

Photodimerization and Cycloaddition Reactions

The photodimerization of cinnamic acids and their derivatives is a well-studied class of [2+2] cycloaddition reactions, typically occurring in the solid state upon irradiation with UV light. bilkent.edu.trdigitellinc.com These reactions are of significant interest for the synthesis of cyclobutane derivatives, which are valuable structural motifs in various natural products and biologically active compounds. The regioselectivity and stereoselectivity of these cycloadditions are highly dependent on the alignment of the monomer units within the crystal lattice.

While specific studies on the photodimerization of this compound are not extensively documented in readily available literature, the reactivity can be inferred from the behavior of analogous halogen-substituted cinnamic acids. For instance, the photodimerization of various trans-cinnamic acids has been shown to yield different cyclobutane products, such as α-truxillic acid and β-truxinic acid, depending on the crystal packing. bilkent.edu.tr The presence of halogen substituents on the phenyl ring can influence the crystal packing and, consequently, the outcome of the photodimerization.

In a broader context, cycloaddition reactions are not limited to dimerization. Cross-cycloadditions between a cinnamic acid derivative and another olefin can also be facilitated, often with the aid of a Lewis acid catalyst in solution. researchgate.net These catalyzed reactions can overcome the competing E,Z-photoisomerization that is common for cinnamic esters in fluid solution. researchgate.net The use of templates, such as 1,8-dihydroxynaphthalene, has also been demonstrated as a powerful strategy to control the homo- and heterodimerization of cinnamic acid derivatives in the solid state, leading to the formation of symmetrical and unsymmetrical β-truxinic acids with high diastereoselectivity. bilkent.edu.trdigitellinc.comthieme-connect.com

The general mechanism for the [2+2] photodimerization involves the excitation of a cinnamic acid molecule to its excited state upon absorption of UV light. This excited molecule then reacts with a ground-state molecule in close proximity to form a cyclobutane ring. The stereochemistry of the resulting dimer is dictated by the relative orientation of the reacting molecules in the crystal.

Table 1: Examples of Photodimerization Products of Cinnamic Acid Derivatives This table is illustrative and based on the general reactivity of cinnamic acids.

| Reactant | Product Type | Conditions |

| trans-Cinnamic acid (α-polymorph) | α-Truxillic acid | Solid-state UV irradiation |

| trans-Cinnamic acid (β-polymorph) | β-Truxinic acid | Solid-state UV irradiation |

| Methyl Cinnamate (B1238496) | α-Truxillate dimers | Lewis acid catalysis in solution researchgate.net |

| Various Cinnamic Acids | β-Truxinic acid analogues | Template-directed solid-state UV irradiation bilkent.edu.trthieme-connect.com |

Influence of Crystal Packing on Photoreactivity

The solid-state photoreactivity of cinnamic acids is a classic example of topochemical control, where the crystal structure of the reactant dictates the structure of the product. According to Schmidt's topochemical principles, for a [2+2] photodimerization to occur, the double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å).

While the specific crystal structure of this compound is not available in the searched literature, the structure of a closely related compound, 2,3-dibromo-3-phenylpropanoic acid, provides valuable insights. This compound is known to crystallize in at least two polymorphic forms: monoclinic and orthorhombic. iucr.orgiucr.orgresearchgate.netscribd.com In the monoclinic polymorph, molecules are linked by pairs of O—H···O hydrogen bonds, forming inversion dimers. iucr.orgiucr.orgresearchgate.netscribd.com These dimers are further linked by weak C—H···Br hydrogen bonds. iucr.orgiucr.org

The formation of such hydrogen-bonded dimers is a common feature in the crystal structures of carboxylic acids and plays a crucial role in pre-organizing the molecules for a potential photochemical reaction. The specific arrangement of the molecules within the crystal lattice, including the stacking of the phenyl rings and the proximity of the alkene moieties, will determine whether the criteria for photodimerization are met. The presence of the bulky bromine atoms and the electronegative fluorine atom in this compound is expected to significantly influence its crystal packing, potentially leading to unique photoreactive or photostable arrangements.

Studies on other halogenated cinnamic acids have shown that the introduction of halogens can direct the crystal packing to favor specific photodimerization products. For example, the photodimerization of 2,4-dichlorocinnamic acid has been investigated, revealing a heterogeneous dimerization process where the long-range order of the reactant single crystal is lost during UV irradiation. nih.gov This highlights that the influence of crystal packing extends beyond simply pre-aligning the molecules and can also affect the kinetics and mechanism of the solid-state reaction.

Table 2: Crystallographic Data for a Monoclinic Polymorph of 2,3-Dibromo-3-phenylpropanoic Acid researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₉H₈Br₂O₂ |

| Molecular Weight | 307.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.5382 (2) |

| b (Å) | 28.8640 (13) |

| c (Å) | 6.6112 (3) |

| β (°) | 111.935 (1) |

| Volume (ų) | 980.32 (7) |

| Z | 4 |

This data pertains to a close structural analog and is presented to illustrate the type of crystal packing that can be expected.

Decarboxylative Reaction Pathways

Decarboxylation represents another significant reaction pathway for cinnamic acids, leading to the formation of styrenes. This transformation can be achieved through various methods, including thermal, metal-catalyzed, and enzymatic approaches. For halogenated cinnamic acids, decarboxylative reactions can be coupled with other transformations, such as bromination or debromination.

A notable reaction is the decarboxylative bromination , often referred to as a Hunsdiecker-type reaction. This process involves the conversion of the carboxylic acid to a vinyl bromide. Chemoenzymatic methods have been developed for the decarboxylative bromination of a broad range of α,β-unsaturated carboxylic acids, including cinnamic acid derivatives. nih.govacs.orgtudelft.nl In one such system, a vanadium-dependent chloroperoxidase (CiVCPO) generates hypobromite (B1234621) from H₂O₂ and bromide, which then reacts with the unsaturated carboxylic acid to yield the corresponding vinyl bromide. nih.govacs.orgtudelft.nl The selectivity of this reaction can be influenced by the reaction medium. tudelft.nl Other methods for decarboxylative bromination of cinnamic acids include the use of hypervalent iodine reagents like 2-iodoxybenzoic acid with tetrabutylammonium (B224687) bromide. researchgate.net

Conversely, debrominative decarboxylation is a potential pathway for this compound. This type of reaction has been reported for anti-2,3-dibromo-3-arylpropanoic acids to stereoselectively synthesize (Z)-β-bromostyrenes. While a direct application to the 4-fluoro substituted analog is not explicitly detailed, the methodology is likely applicable.

Furthermore, a tandem substitutive bromination-decarboxylation sequence has been reported for the stereospecific synthesis of cis-β-bromostyrene derivatives from cinnamic acids, proceeding through a β-lactone intermediate. nih.gov This pathway involves the initial bromination of the cinnamic acid to form a β-lactone, which then undergoes decarboxylation. nih.gov

Table 3: Overview of Decarboxylative Pathways for Cinnamic Acid Derivatives

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Chemoenzymatic Decarboxylative Bromination | CiVCPO, H₂O₂, KBr, citrate (B86180) buffer | Vinyl bromide | nih.govacs.orgtudelft.nl |

| Decarboxylative Bromination | 2-Iodoxybenzoic acid, Tetrabutylammonium bromide | Bromostyrene | researchgate.net |

| Substitutive Bromination-Decarboxylation | Bromine, followed by decarboxylation | cis-β-Bromostyrene | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 2,3 Dibromo 4 Fluorocinnamic Acid

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of 2,3-Dibromo-4-fluorocinnamic acid is characterized by a series of distinct absorption bands that confirm the presence of its key functional groups.

The most prominent feature is the strong, broad absorption band typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a very strong and sharp peak, generally found around 1700 cm⁻¹. The presence of the aromatic ring is confirmed by the C-H stretching vibrations appearing above 3000 cm⁻¹ and the C=C stretching vibrations within the ring, which are expected in the 1600-1450 cm⁻¹ range.

The C-F stretching vibration of the fluorine substituent on the aromatic ring typically appears as a strong band in the 1250-1000 cm⁻¹ region. The C-Br stretching vibrations are expected at lower wavenumbers, generally in the 700-500 cm⁻¹ range. The out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern on the benzene (B151609) ring and are observed in the 900-675 cm⁻¹ region.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic) | >3000 | Medium |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Weak |

| C-F Stretch | 1250-1000 | Strong |

| C-Br Stretch | 700-500 | Medium to Strong |

Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about the polarizability of molecular bonds. In the FT-Raman spectrum of this compound, the C=C stretching vibration of the alkene and the aromatic ring are typically strong and well-defined. The symmetric stretching of the carboxylate group, if present in a deprotonated form or as a salt, would also be a prominent feature.

Key vibrations expected in the FT-Raman spectrum include the C=C double bond stretch of the cinnamic acid backbone, which is typically a strong band. The aromatic ring vibrations, particularly the ring breathing mode, are also characteristically strong in Raman spectra. The C-Br stretching vibrations are also readily observable. In contrast to FT-IR, the O-H stretching vibration is generally weak in Raman spectra.

Table 2: Predicted FT-Raman Active Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

|---|---|---|

| C=C Stretch (Alkene) | ~1640 | Strong |

| C=C Stretch (Aromatic) | 1600-1580 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Br Stretch | 700-500 | Medium |

| C-F Stretch | 1250-1000 | Medium |

Note: These are predicted values based on the analysis of similar structures. Experimental data is required for definitive assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

The protons on the aromatic ring will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine atom will likely appear as a doublet of doublets, while the other aromatic protons will also show splitting based on their positions relative to each other and the fluorine atom. The protons on the dibrominated alkene chain will appear as distinct signals, with their chemical shifts and coupling constants providing information about their stereochemical relationship.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10 | Broad Singlet | - |

| Aromatic Protons | 7.0 - 8.5 | Multiplet | J(H,H) and J(H,F) |

Note: Predicted values are based on the analysis of structurally related compounds. The exact chemical shifts and coupling constants depend on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift, typically in the range of 165-185 ppm. The carbons of the aromatic ring will resonate in the 110-160 ppm region, with the carbon directly bonded to the fluorine atom showing a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings. The two carbons of the dibrominated alkene chain will have distinct chemical shifts, which are influenced by the electronegative bromine atoms.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 165-185 |

| Aromatic C-F | 150-165 (d, ¹JCF) |

| Other Aromatic Carbons | 110-140 |

Note: The notation 'd' indicates a doublet due to coupling with fluorine. The exact chemical shifts and coupling constants are dependent on the solvent and spectrometer frequency.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split by the neighboring aromatic protons, resulting in a multiplet. This coupling information is valuable for confirming the position of the fluorine substituent on the aromatic ring. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard reference such as CFCl₃.

Table 5: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: The chemical shift is referenced to an external standard and can vary with the solvent.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

No published studies containing 2D NMR data (COSY, HSQC, HMBC) for this compound could be located. This type of analysis is crucial for establishing the connectivity of protons and carbons within the molecule, confirming the substitution pattern on the aromatic ring and the stereochemistry of the acrylic acid side chain. Without this data, a definitive assignment of the proton and carbon signals is not possible.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS)

Detailed EI-MS fragmentation data for this compound has not been reported. Such data would provide valuable information about the stability of the molecular ion and the characteristic fragmentation pathways, which would aid in the confirmation of its chemical structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS data, which would provide the high-precision molecular mass of this compound and thus its elemental composition, is not available in the reviewed literature.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

No UV-Vis absorption spectra for this compound have been documented. This analysis would reveal the wavelengths of maximum absorption (λmax), providing insights into the electronic transitions within the conjugated system of the molecule.

X-ray Diffraction for Crystalline Structure Determination

There are no published X-ray crystallography studies for this compound. This technique would be the definitive method for determining its precise three-dimensional molecular and crystalline structure, including bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Theoretical Insights into 2,3 Dibromo 4 Fluorocinnamic Acid

Quantum Chemical Calculations

There is no published research detailing the geometry optimization of 2,3-Dibromo-4-fluorocinnamic acid using DFT or MP2 methods. Such a study would theoretically determine the most stable three-dimensional arrangement of its atoms, providing crucial data on bond lengths, bond angles, and dihedral angles.

No computational data on the vibrational frequencies for this compound are available. This type of analysis would predict its infrared and Raman spectra, allowing for a correlation with experimentally obtained spectra to confirm its molecular structure.

A HOMO-LUMO analysis for this compound has not been reported. This analysis is essential for understanding its electronic properties, chemical reactivity, and kinetic stability. The HOMO-LUMO energy gap is a key parameter in determining the molecule's potential as an electronic material. Furthermore, TD-DFT calculations, which predict electronic absorption spectra, have not been performed.

There are no studies available that have generated or analyzed the MEP surface of this compound. An MEP analysis would identify the electron-rich and electron-poor regions of the molecule, offering insights into its electrophilic and nucleophilic sites and its interaction with other molecules.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

No molecular dynamics simulations have been published for this compound. These simulations would provide a dynamic picture of the molecule's behavior over time, including its conformational flexibility and the nature of its interactions with solvents or biological macromolecules.

Theoretical Prediction of Spectroscopic Parameters and Data Validation

Due to the lack of computational studies, there are no theoretically predicted spectroscopic parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima) for this compound that could be used to validate or interpret experimental data.

Conceptual DFT for Reactivity Indices and Structure-Reactivity Relationships

Conceptual Density Functional Theory (DFT) is a powerful quantum chemical framework that provides a set of reactivity indices to predict and understand the chemical behavior of molecules. These indices are derived from the change in energy of a system with respect to the change in the number of electrons. For this compound, these descriptors would offer a quantitative basis for understanding its reactivity.

Global Reactivity Descriptors

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. A higher chemical potential suggests a greater tendency to donate electrons, indicating nucleophilic character. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η): This represents the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO energy gap generally corresponds to greater hardness, indicating higher stability and lower reactivity.

Global Softness (S): As the reciprocal of hardness, softness indicates how easily the electron cloud of a molecule can be polarized. Higher softness points to greater reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophilic character.

Hypothetical Data Table for Global Reactivity Descriptors

Without experimental or calculated data, the following table is presented as a template for how such information would be displayed. The values are purely illustrative.

| Descriptor | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Chemical Potential (μ) | -(I+A)/2 | -3.85 |

| Chemical Hardness (η) | (I-A)/2 | 2.65 |

| Global Softness (S) | 1/η | 0.377 |

| Electrophilicity Index (ω) | μ²/2η | 2.79 |

Local Reactivity Descriptors (Fukui Functions)

To understand which specific atoms within this compound are most reactive, local reactivity descriptors are used. The most common of these are the Fukui functions, which indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

f+(r): This function indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species). A high value of f+(r) on an atom suggests it is a good electrophilic site.

f-(r): This function shows the propensity of a site to undergo an electrophilic attack (attack by an electron-poor species). A high value of f-(r) indicates a good nucleophilic site.

f0(r): This function is used to predict sites for radical attacks.

By analyzing the Fukui functions, one could pinpoint the most likely atoms on the phenyl ring, the acrylic acid backbone, or the halogen substituents to participate in different types of chemical reactions. This would be crucial for understanding the structure-reactivity relationships of the molecule.

Structure-Reactivity Relationships

The electronic properties of this compound are significantly influenced by its substituent groups. The bromine and fluorine atoms, being highly electronegative, would act as electron-withdrawing groups, affecting the electron density distribution across the phenyl ring and the conjugated system. The carboxylic acid group is also strongly electron-withdrawing. A computational study would quantify these effects and correlate them with the calculated reactivity indices, providing a detailed understanding of how the specific arrangement of these functional groups governs the molecule's chemical behavior.

Strategic Applications of 2,3 Dibromo 4 Fluorocinnamic Acid in Advanced Organic Synthesis

Role as a Key Intermediate and Building Block in Multi-Step Syntheses

2,3-Dibromo-4-fluorocinnamic acid serves as a pivotal intermediate, primarily synthesized from the readily available precursor, 4-fluorocinnamic acid. The synthesis involves an electrophilic addition of bromine across the alkene double bond of 4-fluorocinnamic acid. This reaction transforms a relatively simple, planar molecule into a stereochemically rich, aliphatic chain bearing two bromine atoms, which are excellent leaving groups and handles for further functionalization.

The general reaction for the bromination of a cinnamic acid derivative is well-established, typically proceeding by reacting the cinnamic acid with bromine in a suitable solvent. rsc.orgcsub.edu This process converts the C=C double bond into a C-C single bond with a bromine atom attached to each of the former sp² carbons, yielding the 2,3-dibromo derivative. The presence of the fluorine atom on the phenyl ring and the carboxylic acid group remain unchanged during this core transformation, making the product a valuable, multi-functional intermediate for subsequent synthetic steps.

The value of this compound as a building block lies in the differential reactivity of its functional groups. The carboxylic acid can undergo esterification or amidation, while the carbon-bromine bonds can be targeted for elimination or substitution reactions. This allows for a stepwise and controlled elaboration of the molecular structure, making it a key component in multi-step synthetic campaigns.

Utility in the Construction of Functionalized Aromatic and Heterocyclic Systems

The dense functionality of this compound makes it a valuable precursor for constructing a variety of complex organic structures. One of the primary utilities of this intermediate is in the synthesis of functionalized vinyl bromides. Through a process known as debrominative decarboxylation, which involves the removal of both bromine atoms and the carboxyl group, this compound can be converted into stereochemically defined β-bromostyrenes.

A study on the debrominative decarboxylation of similar anti-2,3-dibromo-3-arylpropanoic acids has shown that these compounds can be efficiently converted to (Z)-β-bromostyrenes using a base like potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) in a solvent mixture such as DMF/H₂O. sharif.edu Applying this methodology to this compound would likely yield (Z)-1-bromo-2-(4-fluorophenyl)ethene. This resulting vinyl bromide is a versatile building block for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of complex, functionalized aromatic systems.

While direct examples are not prevalent in the reviewed literature, the strategic arrangement of functional groups also suggests potential for the synthesis of heterocyclic systems. For instance, intramolecular reactions involving the carboxylic acid and one of the bromine atoms, or subsequent modifications, could foreseeably lead to the formation of lactones or other heterocyclic rings, further expanding its synthetic utility.

Development of Novel Organobromine and Organofluorine Scaffolds

Organobromine and organofluorine compounds are of significant interest in materials science and medicinal chemistry due to the unique properties imparted by the halogen atoms. This compound is itself a novel scaffold, and it serves as a launchpad for the development of other unique organohalogen structures.

The key transformations and resulting scaffolds are summarized below:

| Starting Material | Reagent/Condition | Product Scaffold | Synthetic Utility | Reference |

| 4-Fluorocinnamic acid | Bromine (Br₂) | This compound | Multi-functional intermediate | rsc.orgcsub.edu |

| This compound | Base (e.g., KF/Al₂O₃) | (Z)-1-bromo-2-(4-fluorophenyl)ethene | Vinyl bromide for cross-coupling reactions | sharif.edu |

The fluorine atom on the phenyl ring is generally stable and influences the electronic nature of the molecule, which can be beneficial in tuning the reactivity of other sites or in conferring desirable properties to the final product, such as metabolic stability. The two bromine atoms, however, are synthetically flexible. Their presence allows for:

Stepwise Functionalization: Selective reaction at one bromine center while leaving the other intact.

Elimination Reactions: As discussed, leading to the formation of vinyl bromides. sharif.edu

Reductive Debromination: Removal of the bromine atoms to yield the saturated 4-fluorophenylpropanoic acid derivative if desired.

This ability to manipulate the bromine atoms while retaining the fluoro-aromatic core makes this compound a valuable platform for generating a library of diverse organobromine and organofluorine scaffolds.

Exploration in Medicinal Chemistry Synthesis Programs (as a chemical synthon)

In medicinal chemistry, the incorporation of fluorine and bromine into drug candidates is a common strategy to enhance pharmacological properties. Fluorine can improve metabolic stability, binding affinity, and bioavailability, while bromine can serve as a handle for further chemical modification or act as a bioisostere for other groups.

This compound can be viewed as a "chemical synthon," a molecular fragment that can be incorporated into a larger, biologically active molecule. Its utility in this context is multifaceted:

Introduction of a Fluorophenyl Group: The 4-fluorophenyl moiety is a common feature in many pharmaceuticals. This synthon provides a straightforward way to install this group.

Platform for Diversification: The bromine atoms act as points for diversification. In a medicinal chemistry program, a lead compound containing this scaffold could be rapidly modified at the bromine positions to explore the structure-activity relationship (SAR). For example, replacing the bromine atoms with different aryl or alkyl groups via cross-coupling reactions could lead to the discovery of more potent or selective drug candidates.

Conformational Rigidity: The transformation of the flexible dibromo-acid into more rigid structures, such as vinyl bromides or cyclic derivatives, can be used to lock the molecule into a specific conformation, which is often crucial for effective binding to a biological target.

While specific examples of the direct use of this compound in medicinal chemistry programs are not detailed in the provided search results, the synthesis of novel FGFR1 inhibitors using a bromo-substituted benzoic acid derivative highlights the importance of such halogenated building blocks in the development of new therapeutic agents. nih.gov The unique combination of reactive sites on this compound makes it a promising candidate for similar applications.

An in-depth examination of the biological interactions of this compound reveals a complex interplay of molecular mechanisms, enzymatic processes, and structural relationships that underpin its potential bioactivity. While direct research on this specific compound is limited, analysis of closely related halogenated cinnamic acids provides a strong framework for understanding its likely behavior in biological systems.

Future Research Trajectories and Interdisciplinary Perspectives for 2,3 Dibromo 4 Fluorocinnamic Acid

Green Chemistry Principles in Synthetic Route Design

The industrial synthesis of specialty chemicals like 2,3-Dibromo-4-fluorocinnamic acid is increasingly scrutinized through the lens of green chemistry, which aims to minimize environmental impact. Traditional synthetic routes often involve hazardous reagents and generate significant waste, prompting the exploration of more sustainable alternatives.

Future research is focused on developing greener synthetic pathways. This includes exploring alternative catalysts and reaction media to replace harsh reagents and volatile organic solvents. For instance, solid-supported catalysts and enzymatic methods are being investigated for reactions like the Knoevenagel condensation. nih.gov The use of "green solvents" such as water, supercritical fluids, or biomass-derived solvents like γ-Valerolactone (GVL) is a key area of research to reduce the environmental footprint of organic synthesis. nih.gov

Another critical principle is "Design for Degradation." The presence of halogen atoms can make organic compounds persistent in the environment. Research into the biodegradation of related compounds, such as the complete mineralization of 4-fluorocinnamic acid by a bacterial consortium, provides a blueprint for designing molecules that can be broken down naturally after their intended use. sciengine.com This involves understanding the metabolic pathways that can cleave the carbon-halogen and carbon-carbon bonds. sciengine.com

Finally, the eleventh principle of green chemistry, "Real-time analysis for pollution prevention," encourages the development of analytical methodologies to monitor chemical reactions as they happen. chemrxiv.org This allows for in-process control to prevent the formation of hazardous byproducts, ensuring both safety and efficiency. chemrxiv.orgresearchgate.net Techniques like in-situ spectroscopy can be integrated into the synthesis of this compound to optimize reaction conditions and minimize waste. japsonline.com

Table 1: Comparison of Synthetic Route Principles

| Principle | Traditional Route (Hypothetical) | Potential Green Route |

|---|---|---|

| Starting Materials | Often petroleum-based | Renewable feedstocks, bio-based benzaldehyde (B42025) dntb.gov.ua |

| Reagents | Elemental Bromine (hazardous) | Catalytic bromination, enzymatic methods dntb.gov.uaresearchgate.net |

| Solvents | Volatile Organic Solvents (e.g., Toluene) | Green solvents (e.g., Water, GVL, PEG) nih.govnih.gov |

| Atom Economy | Moderate to low due to byproducts | High, through catalytic and addition reactions nih.gov |

| Waste Generation | Significant, including halogenated waste | Minimized waste, recyclable catalysts |

| Process Monitoring | Batch analysis | Real-time in-process monitoring chemrxiv.org |

| Biodegradability | Not inherently designed for | Designed for degradation based on metabolic pathway studies sciengine.com |

Supramolecular Chemistry and Crystal Engineering Studies

Crystal engineering is the rational design of crystalline solids with desired properties, which are governed by the intermolecular interactions within the crystal lattice. rsc.org The molecular structure of this compound, featuring a carboxylic acid group, an aromatic ring, and both bromine and fluorine atoms, offers a fascinating platform for supramolecular chemistry and co-crystallization studies.

The carboxylic acid group is a robust functional group for forming predictable hydrogen-bonding patterns, most commonly the centrosymmetric dimer known as the R²₂(8) supramolecular homosynthon. mdpi.comresearchgate.net However, it can also form heterosynthons with other hydrogen-bond acceptors, such as pyridyl groups. nih.govresearchgate.net The formation of co-crystals, which are multi-component crystals of two or more neutral molecules, is a key strategy in crystal engineering to tune physicochemical properties. bris.ac.ukacs.org By selecting appropriate co-formers, it is possible to systematically modify the crystal packing and, consequently, properties like solubility and melting point. japsonline.combris.ac.uk

The presence of both bromine and fluorine introduces the potential for halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.govijres.org The strength of these bonds generally follows the trend I > Br > Cl > F. ijres.org The two bromine atoms in the title compound can participate in C-Br···O, C-Br···N, or even C-Br···Br interactions, which are highly directional and can be used to control the assembly of molecules in the solid state. researchgate.netdntb.gov.ua While fluorine is the least likely halogen to act as a halogen bond donor, it can do so when attached to a strongly electron-withdrawing environment, forming a positive "σ-hole". researchgate.netrsc.org More commonly, the electronegative fluorine atom acts as a hydrogen or halogen bond acceptor. researchgate.net The interplay between strong hydrogen bonds from the carboxylic acid and weaker, but highly directional, halogen bonds from the C-Br and C-F groups would create complex and potentially novel supramolecular architectures. chemrxiv.org

While the crystal structure of this compound has not been reported, the structure of the related compound, 2,3-dibromo-3-phenylpropanoic acid, shows inversion dimers linked by O-H···O hydrogen bonds. nih.gov This suggests that the carboxylic acid dimer is a likely and stable motif for this class of compounds.

Table 2: Potential Supramolecular Synthons for this compound

| Synthon Type | Interacting Groups | Interaction | Typical Energy (kcal/mol) |

|---|---|---|---|

| Homosynthon | Carboxylic Acid Dimer | O-H···O | 4-10 |

| Heterosynthon | Carboxylic Acid - Pyridine | O-H···N | 5-12 |

| Halogen Bond | C-Br ··· O/N (Lewis Base) | Halogen Bond | 2-5 researchgate.net |

| Halogen Bond | C-Br ··· Br-C | Halogen Bond | ~1.8 researchgate.net |

| Weak H-Bond | C-H ··· F | Hydrogen Bond | 0.5-2 |

| Halogen Bond | C-F ··· (Lewis Base) | Halogen Bond (Acceptor) | < 2 |

Advanced Materials Science Applications

The unique structural features of this compound make it a promising building block for advanced functional materials. Cinnamic acid and its derivatives are well-known precursors for photo-responsive polymers. researchgate.netrsc.org The carbon-carbon double bond can undergo a [2+2] photocycloaddition reaction in the solid state, leading to the formation of cyclobutane (B1203170) rings (truxillic or truxinic acids). dntb.gov.uarsc.org This reaction can be used to cross-link polymer chains, creating materials with applications in photo-lithography, data storage, and shape-memory polymers. rsc.org The specific arrangement of molecules in the crystal, dictated by the intermolecular forces discussed previously, determines whether this reaction can occur and what the stereochemistry of the product will be. acs.org

Furthermore, the incorporation of halogen atoms can impart valuable properties to polymers and other materials. Brominated compounds are widely used as flame retardants, and the presence of two bromine atoms per monomer unit could confer significant fire resistance to a resulting polymer. The high electronegativity and presence of both bromine and fluorine can also modify the electronic properties of materials, making them candidates for use in organic electronics, such as semiconductors or dielectric layers. Halogenated compounds are also key intermediates in the synthesis of complex pharmaceuticals and agrochemicals. ascensusspecialties.com

The structural versatility of cinnamic acid derivatives allows for their incorporation into various polymer backbones, including polyesters, polyamides, and polyanhydrides. researchgate.netrsc.org This opens up possibilities for creating a wide range of bio-based or specialty plastics with tailored properties derived from the unique combination of the photo-active cinnamate (B1238496) core and the heavy halogen substituents. dntb.gov.ua

Integration of Cheminformatics and Machine Learning for Predictive Modeling

In the absence of extensive experimental data for a specific molecule like this compound, cheminformatics and machine learning (ML) offer powerful tools for predictive modeling. sciengine.com These computational approaches leverage large datasets of known chemical information to predict the properties and behavior of new or uncharacterized compounds. nih.govarxiv.org

One major application is the prediction of physicochemical properties. By converting the molecular structure into numerical descriptors or fingerprints, ML models can be trained to accurately estimate properties such as solubility, melting point, boiling point, and partition coefficients. researchgate.net This is crucial for guiding experimental work, from designing purification strategies to formulating products.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between chemical structure and a specific activity, such as biological efficacy or material performance. researchgate.netnih.gov By building QSAR models using data from related cinnamic acid derivatives, researchers could predict the potential applications of this compound, for example, as an antimicrobial agent or a material with specific optical properties. nih.govrsdjournal.org

Machine learning is also revolutionizing the field of synthetic chemistry. ML models can predict the outcomes of chemical reactions, recommend optimal reaction conditions (catalysts, solvents, temperature), and even propose entire synthetic pathways. researchgate.netstanford.edu For a novel compound, these tools can significantly accelerate the development of efficient and sustainable synthetic routes, complementing the green chemistry principles discussed earlier. chemrxiv.org For instance, ML models have been developed specifically to predict the reactivity of halogen radicals, which could provide insight into the synthesis and potential degradation pathways of halogenated compounds. nih.gov These predictive models, which can range from graph neural networks to random forest algorithms, are becoming indispensable for accelerating the discovery and optimization of functional organic molecules. nih.govrsc.org

Table 3: Predictive Modeling Applications for this compound

| Modeling Technique | Input Data | Predicted Output | Potential Utility |

|---|---|---|---|

| Physicochemical Property Prediction | Molecular Structure (SMILES, 2D/3D coordinates) | Solubility, Melting Point, LogP, etc. researchgate.net | Guiding experimental design, formulation, and purification. |

| QSAR | Molecular Descriptors, Fingerprints | Biological Activity (e.g., antimicrobial), Material Properties nih.govnih.gov | Screening for potential applications and prioritizing experimental testing. |

| Reaction Prediction | Reactants, Reagents, Solvents | Major Product(s), Reaction Yield researchgate.net | Optimizing synthesis, reducing trial-and-error experimentation. |

| Condition Recommendation | Desired Chemical Transformation | Optimal Catalyst, Solvent, Temperature researchgate.net | Accelerating development of new, efficient synthetic routes. |

| Reactivity Modeling | Molecular Structure, Descriptors | Reaction Rate Constants, Degradation Pathways nih.gov | Understanding chemical stability and environmental fate. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-dibromo-4-fluorocinnamic acid, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis can be optimized via bromination and fluorination of cinnamic acid derivatives. For example, bromination using bromine in acetic acid at controlled temperatures (e.g., 0–5°C) minimizes side reactions, while fluorination with select fluorinating agents (e.g., DAST) ensures regioselectivity. Purity (>97%) is achievable via recrystallization in ethanol/water mixtures, as seen in analogous bromo-fluorinated benzoic acid syntheses .

- Data Consideration : Monitor reaction progress via TLC and HPLC. Compare melting points (mp) with literature values (e.g., mp ranges for structurally similar compounds like 4-bromo-2-fluorocinnamic acid: 219–223°C) to validate purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its isomers?

- Methodology :

- NMR : NMR identifies fluorine substitution patterns (e.g., para- vs. meta-fluorine), while NMR reveals coupling constants for adjacent bromine atoms.

- IR : Stretching frequencies for C=O (~1680 cm) and C-Br (~560 cm) confirm functional groups.

- MS : High-resolution MS detects molecular ion peaks (e.g., [M-H] at m/z 308.89) and fragmentation patterns unique to dibromo-fluoro substitution .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

- Challenges : Heavy atoms (Br, F) cause absorption and radiation damage, complicating data collection. Twinning or disordered crystal packing may occur due to steric effects from bromine atoms.

- Methodology : Use SHELXL for refinement with high-resolution data (≤1.0 Å). Apply TWIN/BASF commands for twinned crystals and constraints for disordered fluorine positions. Validate with R < 0.05 and GooF ≈ 1.0 .

Q. How do conflicting solubility data for bromo-fluorinated cinnamic acids impact formulation for biological assays?

- Analysis : Solubility varies with solvent polarity (e.g., DMSO > ethanol > water). For example, 3,5-difluoro-2-hydroxybenzoic acid has limited aqueous solubility (~2 mg/mL) but forms stable complexes with cyclodextrins.

- Resolution : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability. Cross-validate solubility via dynamic light scattering (DLS) and UV-Vis spectroscopy .

Q. What computational methods predict the reactivity of this compound in Suzuki-Miyaura couplings?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects. Bromine’s electron-withdrawing nature lowers LUMO energy, enhancing oxidative addition with Pd catalysts.

- Validation : Compare predicted activation energies with experimental yields for cross-coupled products (e.g., 70–85% yield for aryl boronic acid couplings) .

Notes

- Safety : Handle with PPE due to potential halogenated compound toxicity. Use fume hoods for synthesis .

- Validation : Cross-reference spectral data with PubChem/ECHA entries to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.